

# structure of 5'-O-DMT-benzoyl-cytidine phosphoramidite

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An In-depth Technical Guide to 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides. We will delve into its molecular structure, functional characteristics, and its central role in the well-established phosphoramidite chemistry for applications in research, diagnostics, and therapeutic drug development.

#### **Core Structure and Function**

5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, often abbreviated as DMT-dC(Bz)-CE Phosphoramidite, is a modified nucleoside designed for automated solid-phase DNA synthesis. Its structure is engineered with specific protecting groups to ensure controlled, sequential addition to a growing oligonucleotide chain with high fidelity.

The key components of its structure are:

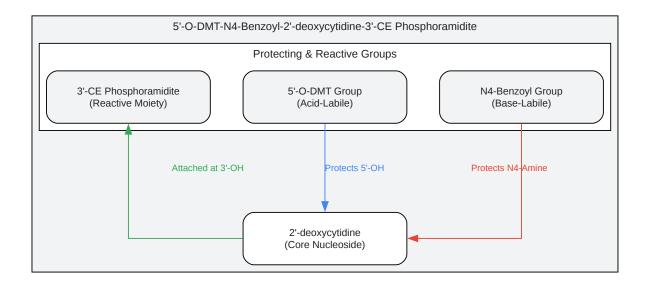
- Deoxycytidine Core: The fundamental cytosine nucleoside containing a deoxyribose sugar.
- 5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary function is to prevent unwanted polymerization



during the coupling reaction. Its removal (detritylation) in a controlled manner provides a free 5'-hydroxyl group for chain elongation in the next synthesis cycle.

- N4-Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine of the cytosine base. This group prevents the amine from participating in side reactions during the synthesis cycles.[1]
- 3'-CE (Cyanoethyl) Phosphoramidite Group: The reactive moiety at the 3'-position of the sugar. This group, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group itself protects the phosphorus during synthesis.

Below is a diagram illustrating the core components of the molecule.



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Caption: Functional components of DMT-dC(Bz) Phosphoramidite.



## Physicochemical Properties and Quality Specifications

The quality and purity of the phosphoramidite are paramount for achieving high-yield and high-fidelity oligonucleotide synthesis. Reputable suppliers provide materials with stringent quality control.

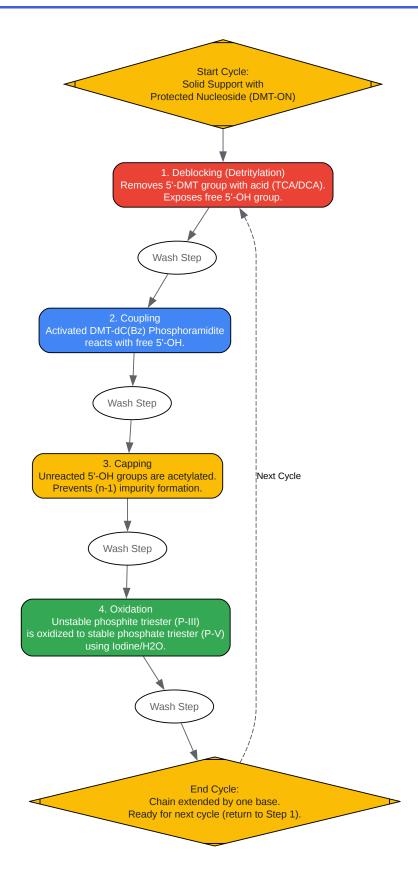
Property	Value	Source(s)
CAS Number	102212-98-6	[2][3]
Molecular Formula	C46H52N5O8P	[2][3]
Molecular Weight	833.91 g/mol	[3]
Appearance	White to off-white powder	
Purity (by HPLC)	≥98%	[2]
Storage Conditions	-20°C, under inert atmosphere (Argon or Nitrogen)	[4]

Performance Metric	Typical Specification	Source(s)
Coupling Efficiency	>99% under standard conditions	[5]
Solution Stability	~2% purity reduction after 5 weeks in acetonitrile at room temp.	[6][7]

## Role in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process performed on an automated solidphase synthesizer. Each cycle adds one nucleotide to the growing chain and consists of four primary steps: deblocking, coupling, capping, and oxidation.





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Caption: The four-step phosphoramidite solid-phase synthesis cycle.



### **Experimental Protocols**

The following protocols provide a generalized methodology for the use of DMT-dC(Bz) phosphoramidite in standard automated solid-phase oligonucleotide synthesis. Concentrations and times may be optimized based on the specific synthesizer and scale.

#### **Reagent Preparation**

- Phosphoramidite Solution: Dissolve DMT-dC(Bz) phosphoramidite in anhydrous acetonitrile
  to a final concentration of 0.1 M. Ensure the solvent has a water content of <30 ppm. Handle
  under an inert atmosphere (Argon).</li>
- Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 5-(Ethylthio)-1Htetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.
- Deblocking Solution: Prepare a solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).
- · Capping Solutions:
  - Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
  - Cap B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF/Pyridine/Water.

#### **Automated Synthesis Cycle Protocol**

This protocol outlines a single cycle for adding a dC residue. The synthesizer automates the delivery of reagents to the solid support column.



Step	Reagent(s) Delivered	Typical Duration	Purpose
1. Deblocking	3% TCA or DCA in DCM	60-120 seconds	Removes the 5'-DMT group from the support-bound nucleotide chain.
2. Washing	Anhydrous Acetonitrile	60-90 seconds	Removes deblocking solution and residual DMT cations.
3. Coupling	0.1 M DMT-dC(Bz) Phosphoramidite + 0.45 M Activator	30-180 seconds	Couples the phosphoramidite to the free 5'-OH of the growing chain.[8]
4. Washing	Anhydrous Acetonitrile	60-90 seconds	Removes unreacted phosphoramidite and activator.
5. Capping	Cap A and Cap B solutions	30-60 seconds	Blocks any unreacted 5'-OH groups to prevent deletion mutations.
6. Washing	Anhydrous Acetonitrile	60-90 seconds	Removes capping reagents.
7. Oxidation	0.02 M lodine Solution	30-60 seconds	Oxidizes the phosphite triester to a stable phosphate triester.[9]
8. Washing	Anhydrous Acetonitrile	60-90 seconds	Removes oxidizing solution and prepares for the next cycle.

## **Post-Synthesis Cleavage and Deprotection**



After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

- Support Treatment: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.
- Cleavage & Deprotection: Add concentrated ammonium hydroxide (~1 mL per 1 μmol of synthesis scale) to the vial. Seal the vial tightly.
- Incubation: Heat the vial at 55°C for 8-12 hours. This single step performs three actions:
  - Cleavage of the oligonucleotide from the solid support.
  - Removal of the cyanoethyl groups from the phosphate backbone.
  - Removal of the N4-benzoyl protecting group from all cytosine bases (along with protecting groups from A and G bases).
- Recovery: After cooling, carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.
- Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
- Reconstitution: Resuspend the crude oligonucleotide pellet in an appropriate buffer or nuclease-free water for subsequent purification (e.g., by HPLC or PAGE).

Note on Deprotection: While the benzoyl group on cytidine is readily cleaved by ammonium hydroxide, the rate-determining step for standard deprotection is often the removal of the isobutyryl group from guanine.[9] For oligonucleotides containing sensitive modifications, milder deprotection strategies (e.g., using potassium carbonate in methanol with ultra-mild protecting groups) may be required.[10]

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